molecular formula C17H22ClNO7 B608695 Lunasine perchlorate, (-)- CAS No. 121543-68-8

Lunasine perchlorate, (-)-

Cat. No. B608695
M. Wt: 387.813
InChI Key: MMURJFLBXDTWSH-PFEQFJNWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lunasine perchlorate, (-)- is a bioactive chemical.

Scientific Research Applications

Anti-Inflammatory Activity

  • Lunasin, a chemopreventive peptide found in soybeans and other plants, has demonstrated potential anti-inflammatory activity. Research involving RAW 264.7 macrophages showed that lunasin can significantly reduce the production of inflammatory markers like NO and PGE2, and decrease the expression of iNOS and COX-2, suggesting its efficacy in suppressing inflammation in vivo (Dia et al., 2009).

Chemopreventive Properties

  • Lunasin's ability to bind to deacetylated histones and inhibit their acetylation has been linked to its chemopreventive properties. This mechanism may contribute to lunasin's selective induction of apoptosis in cells undergoing transformation, highlighting its potential as a chemopreventive agent against cancer (Galvez et al., 2001).

Apoptosis in Cancer Cells

  • Lunasin has been shown to stimulate apoptosis in human colon cancer cells by activating apoptotic mitochondrial pathways and inducing the expression of pro-apoptotic nuclear clusterin. This suggests its potential application in cancer therapy, particularly in targeting colon cancer cells (Dia & Mejia, 2010).

Bioavailability and Stability

  • Research indicates that lunasin is bioavailable in humans, an essential requirement for its anticancer potential. Its stability and presence in human plasma post-consumption of soy protein suggest its practical applicability in dietary interventions for cancer prevention (Dia et al., 2009).

Modification of Gene Expression

  • Lunasin's ability to modify the expression of genes associated with extracellular matrix and cell adhesion in human metastatic colon cancer cells indicates its potential utility in treating cases where resistance to chemotherapy has developed. This property can be instrumental in developing new therapeutic strategies for such cancers (Dia & González de Mejía, 2011).

properties

CAS RN

121543-68-8

Product Name

Lunasine perchlorate, (-)-

Molecular Formula

C17H22ClNO7

Molecular Weight

387.813

IUPAC Name

FURO(2,3-b)quinolinium, 2,3-dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)-, (2R)-, perchlorate

InChI

InChI=1S/C17H22NO3.ClHO4/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;2-1(3,4)5/h6-8,10,14H,9H2,1-5H3;(H,2,3,4,5)/q+1;/p-1/t14-;/m1./s1

InChI Key

MMURJFLBXDTWSH-PFEQFJNWSA-M

SMILES

CC([C@H](O1)CC2=C1[N+](C)=C3C(OC)=CC=CC3=C2OC)C.O=Cl(=O)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lunasine perchlorate, (-)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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